molecular formula C29H38O8 B15192065 Miophytocen B CAS No. 99764-48-4

Miophytocen B

Katalognummer: B15192065
CAS-Nummer: 99764-48-4
Molekulargewicht: 514.6 g/mol
InChI-Schlüssel: JNVNAJOQNUCFMY-QZANRFNGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Miophytocen B is a macrocyclic trichothecene, a type of sesquiterpene metabolite. It is a non-toxic compound isolated from Baccharis coridifolia, a plant species known for producing various trichothecenes. The molecular formula of this compound is C29H38O8, and it has a molecular weight of 514.6072 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Miophytocen B involves complex organic reactions, typically starting from simpler trichothecene precursors. The synthetic route often includes steps such as cyclization, oxidation, and esterification. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound is less common due to its complex structure and the difficulty in obtaining high yields. advancements in biotechnological methods, such as the use of genetically modified microorganisms, are being explored to produce this compound more efficiently .

Analyse Chemischer Reaktionen

Types of Reactions

Miophytocen B undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxygenated derivatives, while reduction can yield deoxygenated products .

Wissenschaftliche Forschungsanwendungen

Miophytocen B has several scientific research applications, including:

    Chemistry: Used as a model compound to study the reactivity and synthesis of macrocyclic trichothecenes.

    Biology: Investigated for its potential biological activities, such as antifungal and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including anticancer and immunomodulatory activities.

    Industry: Used in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of Miophytocen B involves its interaction with cellular components, leading to various biological effects. It primarily targets cellular membranes and enzymes, disrupting their normal functions. The molecular pathways involved include inhibition of protein synthesis and induction of oxidative stress .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness of Miophytocen B

Unlike other trichothecenes, it does not exhibit significant toxicity, making it a safer alternative for research and industrial applications .

Eigenschaften

CAS-Nummer

99764-48-4

Molekularformel

C29H38O8

Molekulargewicht

514.6 g/mol

IUPAC-Name

(1R,2S,3R,6Z,8E,10R,14E,19R,23R,24R,26R)-1-hydroxy-10-[(1R)-1-hydroxyethyl]-2,14-dimethyl-22-methylidene-4,11,17,25-tetraoxapentacyclo[21.3.1.13,26.02,19.019,24]octacosa-6,8,14-triene-5,16-dione

InChI

InChI=1S/C29H38O8/c1-17-10-12-34-21(19(3)30)7-5-6-8-24(31)36-22-14-23-29(33)15-20-18(2)9-11-28(26(20)37-23,27(22,29)4)16-35-25(32)13-17/h5-8,13,19-23,26,30,33H,2,9-12,14-16H2,1,3-4H3/b7-5+,8-6-,17-13+/t19-,20-,21-,22-,23-,26-,27-,28-,29+/m1/s1

InChI-Schlüssel

JNVNAJOQNUCFMY-QZANRFNGSA-N

Isomerische SMILES

C/C/1=C\C(=O)OC[C@]23CCC(=C)[C@@H]4[C@H]2O[C@@H]5C[C@H]([C@]3([C@@]5(C4)O)C)OC(=O)/C=C\C=C\[C@@H](OCC1)[C@@H](C)O

Kanonische SMILES

CC1=CC(=O)OCC23CCC(=C)C4C2OC5CC(C3(C5(C4)O)C)OC(=O)C=CC=CC(OCC1)C(C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.